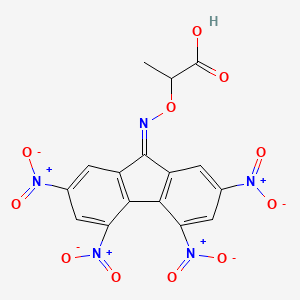
Psychotridine
Overview
Description
Psychotridine is an alkaloid found in several species of the genus Psychotria, including Psychotria colorata, Psychotria forsteriana, Psychotria lyciiflora, Psychotria oleoides, and Psychotria beccarioides . This compound has garnered interest due to its analgesic properties and its ability to inhibit dizocilpine binding to cortical membranes, suggesting it acts as a non-competitive NMDA receptor antagonist .
Biochemical Analysis
Biochemical Properties
Psychotridine plays a significant role in biochemical reactions, particularly in inhibiting the aggregation of human platelets. It inhibits ADP-, collagen-, or thrombin-induced aggregation of washed isolated human platelets with IC50 values of 1.4, 1.4, and 3.9 µM, respectively . This compound interacts with various enzymes and proteins, including those involved in platelet aggregation and cellular signaling pathways. These interactions are crucial for its biological activity and therapeutic potential.
Cellular Effects
This compound exerts cytotoxic effects on various cell types, including HTC rat hepatocellular carcinoma cells . It influences cell function by inhibiting cell signaling pathways, affecting gene expression, and altering cellular metabolism. This compound’s impact on cell signaling pathways includes its role as a non-competitive NMDA receptor antagonist, which affects neurotransmission and cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As a non-competitive NMDA receptor antagonist, this compound inhibits the binding of dizocilpine to cortical membranes in vitro . This inhibition affects neurotransmission and cellular signaling pathways, leading to its diverse biological activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged observation of its effects on cellular processes . Long-term exposure to this compound can lead to sustained inhibition of platelet aggregation and cytotoxicity in cancer cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits analgesic effects and reduces paw licking induced by capsaicin in mice . Higher doses may lead to toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications. Threshold effects observed in these studies provide valuable insights into the compound’s safety and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of psychotridine involves the enantioselective assembly of enantiomerically enriched cyclotryptamines. Metal-catalyzed C-H amination reactions are also employed in complex settings .
Industrial Production Methods: Currently, there is no large-scale industrial production method for this compound. The synthesis remains a complex process typically conducted in research laboratories.
Chemical Reactions Analysis
Types of Reactions: Psychotridine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminium hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.
Scientific Research Applications
Psychotridine has several scientific research applications:
Chemistry: It serves as a model compound for studying complex alkaloid synthesis and stereochemical assignments.
Industry: While not yet widely used industrially, its unique properties make it a candidate for future pharmaceutical developments.
Mechanism of Action
Psychotridine exerts its effects primarily by acting as a non-competitive NMDA receptor antagonist. This means it inhibits the binding of dizocilpine to cortical membranes, which is associated with its analgesic properties . The molecular targets involved include NMDA receptors, which play a crucial role in synaptic plasticity and memory function.
Comparison with Similar Compounds
Hodgkinsine: Another alkaloid found in the genus Psychotria, known for its analgesic properties.
Umbellatine: An alkaloid from Psychotria umbellata, which also exhibits analgesic effects and acts on NMDA receptors.
Comparison:
Psychotridine vs. Hodgkinsine: Both compounds share analgesic properties and act on NMDA receptors.
This compound vs. Umbellatine: While both compounds exhibit analgesic effects, this compound’s mechanism involves non-competitive inhibition of NMDA receptors, whereas umbellatine’s effects are partially reversed by naloxone, indicating involvement of opioid receptors as well.
This compound’s unique structure and mechanism of action distinguish it from other similar alkaloids, making it a valuable compound for further research and potential therapeutic applications.
Properties
IUPAC Name |
3-methyl-5,8b-bis[3-methyl-5-(3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl)-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H62N10/c1-61-28-23-51(33-13-6-8-21-41(33)56-46(51)61)35-15-10-16-36-43(35)58-48-53(36,25-30-63(48)3)38-18-12-20-40-45(38)60-50-55(40,27-32-65(50)5)54-26-31-64(4)49(54)59-44-37(17-11-19-39(44)54)52-24-29-62(2)47(52)57-42-22-9-7-14-34(42)52/h6-22,46-50,56-60H,23-32H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJSMVZSIBHXAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(C1NC3=CC=CC=C32)C4=C5C(=CC=C4)C6(CCN(C6N5)C)C7=C8C(=CC=C7)C9(CCN(C9N8)C)C12CCN(C1NC1=C(C=CC=C21)C12CCN(C1NC1=CC=CC=C21)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H62N10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501046292 | |
| Record name | Psychotridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501046292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
863.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52617-25-1 | |
| Record name | 3a(1H),7′:3′a,3′′a(1′H,1′′H):7′′,3′′′a(1′′′H):7′′′,3′′′′a(1′′′′H)-Quinquepyrrolo[2,3-b]indole, 2,2′,2′′,2′′′,2′′′′,3,3′,3′′,3′′′,3′′′′,8,8′,8′′,8′′′,8′′′′,8a,8′a,8′′a,8′′′a,8′′′′a-eicosahydro-1,1′,1′′,1′′′,1′′′′-pentamethyl-, stereoisomer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52617-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Psychotridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052617251 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Psychotridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501046292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-(10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-yl)hydroxylamine](/img/structure/B1217063.png)






